molecular formula C5H10ClNO2S B8210438 Piperidine-3-sulfonyl chloride

Piperidine-3-sulfonyl chloride

Cat. No.: B8210438
M. Wt: 183.66 g/mol
InChI Key: WLUQVAITSLLLAT-UHFFFAOYSA-N
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Description

Piperidine-3-sulfonyl chloride is a versatile chemical intermediate prized in medicinal chemistry and drug discovery for introducing the sulfonyl chloride functional group into target molecules. Its primary research value lies in its reactivity as a sulfonylation agent, particularly in the synthesis of sulfonamides. This reaction is a cornerstone for creating diverse compound libraries for high-throughput screening and for developing potential therapeutic agents. The piperidine ring is a privileged scaffold in pharmacology, frequently found in molecules with biological activity. When functionalized with a sulfonyl chloride group, it becomes a crucial building block for constructing more complex structures. Researchers utilize this compound to develop novel chemical probes and pharmaceutical candidates, leveraging its reactivity to explore structure-activity relationships. While a closely related compound, pyridine-3-sulfonyl chloride, is a critical intermediate in the synthesis of Potassium-Competitive Acid Blockers (P-CABs) like Vonoprazan Fumarate , this compound's saturated ring system offers distinct physicochemical properties. This makes it valuable for modifying a compound's metabolic stability, solubility, and conformational flexibility. It is strictly for research applications in laboratory settings and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

piperidine-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClNO2S/c6-10(8,9)5-2-1-3-7-4-5/h5,7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLUQVAITSLLLAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scaffold Hopping and Bioisosteric Replacement:

Core Scaffold Modification: The piperidine (B6355638) ring itself can be considered a versatile scaffold. "Scaffold hopping" involves replacing this core with other cyclic systems (e.g., piperazine, morpholine) to explore new chemical space and potentially improve properties like solubility or metabolic stability while maintaining key binding interactions. nih.govmdpi.com

Bioisosteres: The sulfonamide linker is a key functional group. Bioisosteric replacement of the sulfonamide with other hydrogen bond acceptors or groups with similar electronic properties can be explored to modulate binding affinity and pharmacokinetic profiles.

Structure Based Design and Target Specific Interactions:

Target-Centric Modifications: A fundamental principle is to design derivatives based on the three-dimensional structure of the intended molecular target. For enzyme inhibitors, modifications should aim to maximize interactions with key residues in the active site or allosteric pockets. nih.gov

Exploiting Pockets and Sub-sites: As seen in HIV-1 protease inhibitors, substituents on the piperidine (B6355638) ring can be designed to extend into and occupy specific sub-pockets of the enzyme's binding site, thereby increasing both potency and selectivity. nih.gov

Modulation of Physicochemical Properties:

Lipophilicity and Permeability: The lipophilicity of the molecule, which can be fine-tuned by adding or modifying substituents on the piperidine (B6355638) ring or the sulfonamide moiety, is a critical factor. For instance, in the development of antibacterial agents, varying the length of an alkyl chain attached to the piperidine nitrogen was shown to directly impact the compound's biological activity, with an optimal length providing the best balance of target affinity and cell membrane penetration. nih.gov

Solubility: The introduction of polar functional groups can enhance aqueous solubility, which is often a desirable property for biological probes used in aqueous assay buffers.

Strategic Use of Substituents to Establish Sar:

Systematic Derivatization: A systematic exploration of substituents at different positions of the piperidine (B6355638) ring and the aromatic part of the sulfonamide is crucial for establishing a clear structure-activity relationship (SAR). nih.gov This involves varying the electronic properties (electron-donating vs. electron-withdrawing groups), steric bulk, and hydrogen bonding potential of the substituents.

Positional Isomerism: The position of the sulfonyl chloride group on the piperidine ring (e.g., 2-, 3-, or 4-position) is expected to significantly influence the vector and orientation of the substituents, thereby affecting binding to the target protein. While data specifically for piperidine-3-sulfonyl chloride is sparse, studies on related heterocyclic sulfonamides demonstrate that the substitution pattern is a key determinant of activity. mdpi.com

The following table outlines key design principles and their expected outcomes for the development of novel biological probes based on a piperidine sulfonamide scaffold.

Design PrincipleStructural ModificationDesired Outcome
Target-Specific Interaction Introduction of groups that can form hydrogen bonds or hydrophobic interactions with key residues in the target's active site.Increased binding affinity and potency.
Selectivity Enhancement Modifying substituents to exploit unique features of the target's binding site compared to off-targets.Reduced off-target effects and clearer biological readouts.
Modulation of Lipophilicity Varying the length and nature of alkyl or aryl substituents on the piperidine nitrogen or the sulfonamide.Optimized cell permeability and target engagement.
Improvement of Solubility Incorporation of polar groups (e.g., hydroxyls, amines) into the structure.Enhanced utility in aqueous biological assays.

By applying these principles, researchers can rationally design novel derivatives of this compound and related scaffolds to create potent and selective probes for investigating a wide range of cellular pathways and molecular targets.

Applications of Piperidine 3 Sulfonyl Chloride in Organic Synthesis and Analytical Chemistry

As a Versatile Building Block in Complex Molecule Synthesis

The piperidine (B6355638) moiety is a common scaffold in many biologically active compounds and pharmaceuticals. The presence of a reactive sulfonyl chloride group at the 3-position of the piperidine ring allows for its incorporation into a wide range of molecular architectures, serving as a key building block for diverse and complex molecules.

Piperidine-3-sulfonyl chloride serves as a valuable precursor in the synthesis of various nitrogen-containing heterocyclic compounds. The sulfonyl chloride group can readily react with nucleophiles, such as amines and amides, to form sulfonamides. This reaction can be part of an intramolecular cyclization strategy to construct novel heterocyclic ring systems. For instance, the reaction of this compound with a molecule containing a suitably positioned amine group can lead to the formation of fused or spirocyclic piperidine derivatives.

While direct examples of complex heterocycle synthesis starting from this compound are not extensively documented in publicly available literature, the general reactivity of sulfonyl chlorides suggests its potential in such transformations. The piperidine nitrogen can be protected to allow for selective reaction at the sulfonyl chloride, followed by deprotection and further functionalization to build intricate molecular frameworks. The development of novel synthetic methodologies continues to expand the utility of such building blocks in creating diverse chemical libraries for drug discovery.

The sulfonamide functional group is a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial, diuretic, and anticonvulsant drugs. researchgate.net this compound is an excellent starting material for the synthesis of novel piperidine-containing sulfonamides. The reaction of this compound with various primary and secondary amines leads to the formation of a diverse range of sulfonamide derivatives. eurekaselect.com

The general synthesis of sulfonamides from sulfonyl chlorides and amines is a robust and widely used reaction in medicinal chemistry. sigmaaldrich.com The piperidine ring in these molecules can provide desirable pharmacokinetic properties, such as improved solubility and metabolic stability. Researchers have synthesized novel series of sulfonamide derivatives containing a piperidine moiety which have shown promising antibacterial activity. researchgate.net These studies highlight the importance of the piperidine scaffold in the development of new bioactive sulfonamides.

Table 1: Examples of Bioactive Scaffolds Incorporating Piperidine and Sulfonamide Moieties

Compound ClassTherapeutic AreaReference
Piperidine-containing sulfonamidesAntibacterial researchgate.net
Sulfonamide-based enzyme inhibitorsVarious sigmaaldrich.com
Piperidine derivatives in approved drugsVarious researchgate.net

Role in Derivatization for Enhanced Spectroscopic Detection and Separation

In analytical chemistry, derivatization is a technique used to modify an analyte to improve its detection or separation properties. This compound, and its close analogue pyridine-3-sulfonyl chloride, are effective derivatizing agents, particularly for analysis by liquid chromatography-mass spectrometry (LC-MS).

Pre-column derivatization involves reacting the analyte with a derivatizing agent before its introduction into the LC-MS system. This approach is often employed to enhance the ionization efficiency of the analyte, improve its chromatographic retention, and increase the sensitivity and selectivity of the analysis.

While specific studies on this compound as a derivatization agent are limited, extensive research has been conducted on the closely related pyridine-3-sulfonyl chloride. researchgate.netresearchgate.netresearchgate.net This reagent is used to derivatize compounds containing primary and secondary amine functional groups, as well as phenolic hydroxyl groups. The derivatization reaction introduces a sulfonyl group with a high proton affinity, which significantly enhances the signal intensity in electrospray ionization mass spectrometry (ESI-MS). researchgate.net Given the structural similarity, this compound is expected to exhibit comparable reactivity and utility as a derivatization agent. A study on the determination of piperidine in a pharmaceutical formulation utilized pre-column derivatization with 4-toluene sulfonyl chloride for RP-HPLC analysis, demonstrating the general applicability of sulfonyl chlorides for derivatizing piperidine-like structures. mdpi.comgoogle.comnih.gov

The enhanced detection capabilities afforded by derivatization with sulfonyl chlorides make them valuable tools for the analysis of low-abundance endogenous compounds and metabolites in complex biological matrices. Pyridine-3-sulfonyl chloride has been successfully employed for the derivatization of steroidal estrogens in biological samples, enabling their sensitive determination by LC-MS/MS. researchgate.net

This derivatization strategy has also been applied to the analysis of various other biologically relevant molecules. The ability to enhance the MS response for a broad range of metabolites makes these reagents powerful tools in metabolomics and clinical diagnostics. The derivatization of bisphenol A and its analogues with pyridine-3-sulfonyl chloride has been shown to be a specific and sensitive approach for their analysis by LC-MS. researchgate.net

Table 2: Applications of Pyridine-3-sulfonyl Chloride in Analyte Derivatization

Analyte ClassBiological MatrixAnalytical TechniqueReference
Steroidal EstrogensSerumLC-ESI-MS/MS researchgate.net
BisphenolsBeveragesLC-ESI-MS researchgate.net
Cytochrome P450 MetabolitesAqueous MediumHPLC-MS/MS researchgate.net

Derivatization with sulfonyl chlorides, such as pyridine-3-sulfonyl chloride, has a profound impact on the ionization efficiency and fragmentation patterns of analytes in mass spectrometry. The introduction of the sulfonyl group with its high proton affinity leads to a significant enhancement in the formation of protonated molecules ([M+H]+) in positive ion ESI-MS. researchgate.net

Furthermore, the fragmentation of the derivatized molecules under collision-induced dissociation (CID) can provide valuable structural information. In the case of pyridine-3-sulfonyl derivatives of steroidal estrogens, the product ion spectra show analyte-specific fragment ions, which is advantageous for structural confirmation and selective reaction monitoring (SRM) in quantitative analysis. researchgate.net The fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry often involves the loss of sulfur dioxide (SO2), which can be a characteristic fragmentation pathway. usm.edugoogleapis.com This predictable fragmentation behavior aids in the identification and quantification of the derivatized analytes.

Computational and Theoretical Studies of Piperidine 3 Sulfonyl Chloride

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure and geometry of molecules. For Piperidine-3-sulfonyl chloride, DFT calculations would be instrumental in elucidating its preferred three-dimensional structure and the distribution of electrons within the molecule.

The piperidine (B6355638) ring is known to adopt a chair conformation, which minimizes steric and torsional strain. nih.govrsc.orgresearchgate.net For a 3-substituted piperidine like this compound, the sulfonyl chloride group can be in either an axial or an equatorial position. DFT calculations are crucial for determining the relative energies of these two conformers and thus predicting the most stable arrangement. nih.gov In most cases for monosubstituted cyclohexanes and piperidines, the equatorial position is favored to minimize steric hindrance. nih.govd-nb.info

DFT optimizations would provide key geometric parameters. Below is a table of representative bond lengths and angles for a substituted piperidine and an alkyl sulfonyl chloride, which would be expected to be similar in this compound.

ParameterTypical Value
Piperidine Ring
C-N Bond Length~1.47 Å
C-C Bond Length~1.53 Å
C-N-C Bond Angle~111°
C-C-C Bond Angle~111°
Sulfonyl Moiety
S=O Bond Length~1.45 Å
S-Cl Bond Length~2.07 Å
S-C Bond Length~1.83 Å
O=S=O Bond Angle~120°
O=S-Cl Bond Angle~107°
O=S-C Bond Angle~108°

Note: These are typical values and would be precisely calculated for this compound in a specific DFT study.

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. wolfram.comlibretexts.orguni-muenchen.de The MEP is mapped onto the electron density surface, with different colors representing different electrostatic potential values.

For this compound, the MEP map would be expected to show:

Negative Potential (Red/Yellow): Concentrated on the oxygen atoms of the sulfonyl group and the lone pair of the nitrogen atom in the piperidine ring. researchgate.netnih.gov These regions are susceptible to electrophilic attack. The sulfonyl oxygens are typically more electron-rich than the nitrogen. nih.gov

Positive Potential (Blue): Concentrated on the sulfur atom of the sulfonyl chloride group and the hydrogen atoms attached to the piperidine ring's nitrogen and carbon atoms. researchgate.netnih.gov The sulfur atom is highly electron-deficient due to the electronegativity of the attached oxygen and chlorine atoms, making it a prime site for nucleophilic attack.

Molecular Dynamics (MD) Simulations for Conformational Landscapes

While DFT is excellent for finding minimum energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of a molecule over time. researchgate.netnih.gov An MD simulation of this compound in a solvent (like water or an organic solvent) would reveal its conformational landscape. researchgate.netacs.org This would involve observing the transitions between the axial and equatorial conformers of the sulfonyl chloride group and the flexibility of the piperidine ring. Such simulations can provide a more realistic picture of the molecule's behavior in solution, which is crucial for understanding its interactions with other molecules.

Quantum Chemical Descriptors and Reactivity Predictions

Quantum chemical descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity. crimsonpublishers.comrasayanjournal.co.in For this compound, these descriptors would offer insights into its chemical behavior.

DescriptorDefinitionPredicted Significance for this compound
EHOMO (Highest Occupied Molecular Orbital Energy) Energy of the highest energy electrons.Indicates the molecule's ability to donate electrons. The HOMO is likely located on the nitrogen atom or the sulfonyl oxygen atoms.
ELUMO (Lowest Unoccupied Molecular Orbital Energy) Energy of the lowest energy empty orbital.Indicates the molecule's ability to accept electrons. The LUMO is expected to be centered on the highly electrophilic sulfur atom of the sulfonyl chloride group.
HOMO-LUMO Gap (ΔE) ΔE = ELUMO - EHOMOA smaller gap suggests higher reactivity. crimsonpublishers.com
Chemical Hardness (η) η ≈ (ELUMO - EHOMO) / 2Measures resistance to change in electron distribution. A lower hardness indicates higher reactivity. rasayanjournal.co.in
Electrophilicity Index (ω) ω = μ² / 2η (where μ is the electronic chemical potential)A measure of a molecule's ability to act as an electrophile. Due to the sulfonyl chloride group, this value is expected to be significant. rasayanjournal.co.in

These descriptors are invaluable for predicting how this compound will behave in various chemical reactions. researchgate.netresearchgate.net

In Silico Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can model the entire course of a chemical reaction, providing a detailed mechanism. magtech.com.cn For this compound, a common reaction is the sulfonylation of a nucleophile (e.g., an amine or alcohol) where the chloride is displaced.

In silico modeling of such a reaction would involve:

Locating Reactants and Products: Optimizing the geometries of the starting materials and final products.

Finding the Transition State (TS): Identifying the highest energy point along the reaction coordinate. This is a critical step as the energy of the TS determines the reaction rate.

Calculating Activation Energy (Ea): The energy difference between the reactants and the transition state.

Such studies on related sulfonyl chlorides have provided deep insights into their reaction mechanisms, including whether they proceed through an addition-elimination or a concerted pathway. rsc.orgresearchgate.net

Correlation of Theoretical Predictions with Experimental Observables

A crucial aspect of computational chemistry is the validation of theoretical results against experimental data. For this compound, several correlations would be possible:

NMR Spectroscopy: DFT calculations can predict NMR chemical shifts (¹H and ¹³C) with a high degree of accuracy. researchgate.net Comparing the calculated spectrum with an experimental one can confirm the predicted major conformation (axial vs. equatorial) in solution. nih.govmdpi.comacs.org

Vibrational Spectroscopy (IR/Raman): The vibrational frequencies calculated from DFT can be correlated with experimental IR and Raman spectra. This can help in assigning specific peaks to the vibrations of the sulfonyl chloride group or the piperidine ring.

X-ray Crystallography: If a crystal structure is available, the bond lengths, bond angles, and conformation in the solid state can be directly compared with the results from DFT geometry optimization. researchgate.net

This correlation between theory and experiment provides confidence in the computational models and allows for a more profound understanding of the molecule's properties. nih.govuctm.edu

Advanced Spectroscopic and Structural Elucidation of Piperidine 3 Sulfonyl Chloride Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the elucidation of the molecular structure of piperidine-3-sulfonyl chloride derivatives in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of proton (¹H) and carbon-¹³ (¹³C) signals and provides deep insights into the molecule's conformation.

Detailed 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

The structural backbone of this compound derivatives is typically established through a synergistic application of various NMR experiments.

¹H and ¹³C NMR: 1D ¹H NMR spectra provide initial information on the number of different proton environments and their multiplicities (splitting patterns), which reveal proton-proton coupling. The chemical shifts of protons attached to the piperidine (B6355638) ring are influenced by the nature of substituents on the nitrogen atom and the stereochemistry at the C3 position. ¹³C NMR spectra, often acquired with proton decoupling, show the number of distinct carbon environments.

Correlation SpectroscopY (COSY): This 2D homonuclear correlation experiment is fundamental for identifying spin-coupled protons, typically those on adjacent carbon atoms. For a this compound derivative, COSY spectra would reveal the connectivity pathway through the piperidine ring, for instance, connecting the proton at C3 to the protons on C2 and C4.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. This is crucial for assigning the ¹³C signals based on their corresponding, and often more easily assigned, proton signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically over two or three bonds). This is particularly useful for identifying quaternary carbons and for connecting different fragments of a molecule. For instance, in an N-acyl this compound, HMBC can show correlations from the N-acyl protons to the C2 and C6 carbons of the piperidine ring.

Nuclear Overhauser Effect SpectroscopY (NOESY): NOESY is a through-space correlation technique that identifies protons that are in close spatial proximity, regardless of whether they are connected through bonds. This is invaluable for determining stereochemistry and conformation, such as the relative orientation of substituents on the piperidine ring.

Table 1: Hypothetical ¹H and ¹³C NMR Data for a Generic N-Acyl-Piperidine-3-sulfonyl Chloride Derivative This table is illustrative and actual chemical shifts and coupling constants would vary with the specific N-substituent and solvent.

Position¹H Chemical Shift (ppm)Multiplicity¹³C Chemical Shift (ppm)
2-ax~2.8 - 3.0m~45 - 50
2-eq~3.8 - 4.0m
3~3.2 - 3.5m~60 - 65
4-ax~1.6 - 1.8m~25 - 30
4-eq~1.9 - 2.1m
5-ax~1.5 - 1.7m~20 - 25
5-eq~1.8 - 2.0m
6-ax~2.9 - 3.1m~44 - 49
6-eq~3.9 - 4.1m

Conformational Analysis via NMR Chemical Shifts and Coupling Constants

The piperidine ring typically adopts a chair conformation to minimize steric strain. The orientation of the sulfonyl chloride group at the C3 position (axial or equatorial) significantly influences the chemical shifts and proton-proton coupling constants (³JHH) of the ring protons.

Chemical Shifts: Protons in an axial orientation are generally more shielded (appear at a lower chemical shift) compared to their equatorial counterparts due to anisotropic effects.

Coupling Constants: The magnitude of the vicinal coupling constant (³JHH) is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. Large coupling constants (typically 8-13 Hz) are observed for axial-axial (diaxial) proton interactions, while smaller values are seen for axial-equatorial and equatorial-equatorial interactions. Analysis of these coupling constants allows for the determination of the preferred chair conformation and the orientation of substituents. For instance, a large coupling constant between the proton at C3 and one of the protons at C4 would suggest a diaxial relationship, indicating an equatorial position for the sulfonyl chloride group.

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

IR and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Sulfonyl Chloride Group (-SO₂Cl): This group gives rise to two strong and characteristic asymmetric and symmetric stretching vibrations.

Asymmetric S=O stretch: Typically observed in the region of 1370-1390 cm⁻¹.

Symmetric S=O stretch: Usually found in the 1170-1190 cm⁻¹ range.

S-Cl stretch: This vibration occurs at lower frequencies, generally in the 500-650 cm⁻¹ region.

Piperidine Ring: The C-H stretching vibrations of the methylene (B1212753) groups in the piperidine ring are observed in the 2800-3000 cm⁻¹ region. C-N stretching vibrations can also be identified, although they are often coupled with other vibrations. In N-acyl derivatives, the amide carbonyl (C=O) stretch will be a prominent band, typically around 1630-1680 cm⁻¹.

Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound Derivatives

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Intensity
C-H (alkane)Stretching2850 - 2960Medium-Strong
S=O (sulfonyl)Asymmetric Stretch1370 - 1390Strong
S=O (sulfonyl)Symmetric Stretch1170 - 1190Strong
S-ClStretching500 - 650Medium
C=O (amide, if present)Stretching1630 - 1680Strong

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

HRMS is a critical tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement of the molecular ion. This allows for the unambiguous confirmation of the molecular formula. Furthermore, analysis of the fragmentation patterns in the mass spectrum (MS/MS) can provide valuable structural information.

For this compound derivatives, common fragmentation pathways may include:

Loss of the chlorine atom.

Loss of the SO₂ group.

Cleavage of the piperidine ring.

For N-substituted derivatives, cleavage of the substituent from the nitrogen atom.

The presence of chlorine is often indicated by a characteristic isotopic pattern for the molecular ion peak (M+) and chlorine-containing fragment ions, with the ³⁷Cl isotope being approximately one-third the abundance of the ³⁵Cl isotope.

X-ray Crystallography for Solid-State Structural Determination

When a suitable single crystal of a this compound derivative can be grown, X-ray crystallography provides the most definitive three-dimensional structural information in the solid state. It allows for the precise determination of bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry of the molecule.

Crystal Packing and Intermolecular Interactions

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This packing is governed by various intermolecular interactions, which can include:

Hydrogen Bonds: In derivatives where a hydrogen bond donor (like an N-H group) is present, hydrogen bonding can be a dominant interaction, often with the oxygen atoms of the sulfonyl group acting as acceptors.

Dipole-Dipole Interactions: The polar sulfonyl chloride group can lead to significant dipole-dipole interactions that influence crystal packing.

Analysis of these interactions is crucial for understanding the solid-state properties of the compound and can provide insights into its physical characteristics. For instance, strong intermolecular hydrogen bonds are often found in the crystal structures of sulfonamides, playing a key role in their supramolecular assembly. nih.govresearchgate.netnih.gov

Diastereomeric and Enantiomeric Purity Assessment

The determination of stereochemical purity is a critical aspect in the characterization of chiral derivatives of this compound. The presence of at least one stereocenter at the C3 position of the piperidine ring necessitates rigorous analytical methods to quantify the relative proportions of diastereomers and enantiomers. Such assessments are fundamental in pharmaceutical and chemical research, where the biological activity and physicochemical properties of stereoisomers can differ significantly. The primary techniques employed for this purpose are chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC stands as a cornerstone technique for the separation and quantification of enantiomers. The method relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, consequently, their separation.

For derivatives of this compound, particularly the corresponding sulfonamides formed by reaction with amines, this method is highly effective. A pertinent example is the methodology developed for the enantiomeric purity assessment of piperidin-3-amine, a direct precursor. In this procedure, the amine is derivatized with an achiral sulfonyl chloride, such as p-toluenesulfonyl chloride (PTSC), to form a stable N-substituted piperidine sulfonamide. nih.gov This derivative, which is structurally analogous to compounds derived from this compound reacting with an amine, possesses a chromophore suitable for UV detection, enhancing analytical sensitivity. nih.gov

The separation of these enantiomeric sulfonamides is typically achieved on a polysaccharide-based CSP, such as a Chiralpak AD-H column. nih.gov The distinct interactions between each enantiomer and the chiral environment of the column result in baseline separation, allowing for accurate quantification. The resolution factor (Rs) between the two enantiomeric peaks is a key measure of the separation quality, with a value greater than 2.0 generally indicating excellent separation. In representative studies of analogous compounds, resolutions exceeding 4.0 have been achieved. nih.gov

The enantiomeric excess (% ee), a measure of the purity of the sample, is calculated from the integrated peak areas of the two enantiomers using the formula:

% ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100

The data below illustrates a typical chiral HPLC separation for a model N-(piperidin-3-yl)benzenesulfonamide derivative.

Table 1: Representative Chiral HPLC Data for Enantiomeric Purity Assessment

Enantiomer Retention Time (min) Peak Area Enantiomeric Excess (% ee) Resolution (Rs)
Enantiomer 1 (R) 12.5 1,450,000 98.6% 4.2
Enantiomer 2 (S) 15.8 10,000

Data is illustrative and based on methodologies for structurally similar compounds. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is another powerful tool for assessing stereochemical purity, particularly for determining diastereomeric ratios. Diastereomers are chemically distinct and, as such, their corresponding nuclei will exhibit different chemical shifts in an NMR spectrum, even in an achiral solvent. Protons that are diastereotopic within a molecule will also show distinct signals. For a derivative of this compound that contains a second stereocenter, the ratio of diastereomers can often be determined by direct integration of well-resolved signals in the ¹H NMR spectrum.

For the assessment of enantiomeric purity, standard NMR in an achiral solvent is insufficient, as enantiomers are isochronous and produce identical spectra. To overcome this, two main strategies are employed:

Chiral Derivatizing Agents (CDAs): The enantiomeric mixture is reacted with a chiral agent, such as Mosher's acid chloride, to form a mixture of diastereomers. These newly formed diastereomers will have distinct NMR spectra, allowing for the integration of specific signals to determine the original enantiomeric ratio.

Chiral Solvating Agents (CSAs) or Chiral Shift Reagents: These agents are added to the NMR sample, where they form transient, diastereomeric complexes with the enantiomers. This association induces a temporary change in the chemical environment of the enantiomers, leading to the separation of signals (different chemical shifts) for the two enantiomers in the NMR spectrum.

The diastereomeric ratio (d.r.) or enantiomeric excess (% ee) can be calculated by comparing the integration values of the separated signals corresponding to each stereoisomer.

Table 2: Illustrative ¹H NMR Data for Diastereomeric Ratio Determination

Diastereomer Diagnostic Proton Signal Chemical Shift (δ, ppm) Integration Value Diastereomeric Ratio
Diastereomer A H-C4' 4.15 (t) 1.00 95:5
Diastereomer B H-C4' 4.25 (t) 0.05

Data is hypothetical, representing a scenario where a derivative possesses a second chiral center, leading to distinguishable signals.

The selection of the most appropriate analytical technique depends on the specific derivative, the presence of other stereocenters, and the required level of precision. Often, HPLC and NMR are used as complementary methods to provide a comprehensive and confident assessment of both diastereomeric and enantiomeric purity.

Mechanistic Investigations of Biological Interactions of Piperidine 3 Sulfonyl Chloride Derivatives

Structure-Activity Relationship (SAR) Studies on Enzyme Inhibition

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For piperidine-3-sulfonyl chloride derivatives, these studies provide critical insights into the features necessary for effective enzyme inhibition.

The way in which a ligand binds to the active site of an enzyme is a key determinant of its inhibitory potency. For derivatives of this compound, the piperidine (B6355638) ring, the sulfonyl group, and various substituents all play crucial roles in establishing interactions with amino acid residues within the enzyme's binding pocket.

The piperidine ring, a prevalent nitrogen-containing heterocycle in FDA-approved drugs, serves as a versatile scaffold. nih.gov Depending on its conformation (chair or boat) and the nature and position of its substituents, it can engage in various non-covalent interactions. These can include hydrogen bonds, and van der Waals interactions. The nitrogen atom of the piperidine ring can act as a hydrogen bond acceptor, or if protonated, as a hydrogen bond donor.

Substituents on the piperidine ring and the aromatic or aliphatic groups attached to the sulfonyl chloride can dramatically alter binding affinity and selectivity. For instance, the introduction of bulky or hydrophobic groups can lead to favorable interactions with hydrophobic pockets within the enzyme's active site. Conversely, the addition of polar groups can facilitate the formation of additional hydrogen bonds or electrostatic interactions.

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound derivatives acting as enzyme inhibitors, key pharmacophoric features often include:

A hydrogen bond acceptor: Typically one or both of the oxygen atoms of the sulfonyl group. researchgate.net

A hydrogen bond donor: The N-H of the sulfonamide group or a strategically placed substituent.

A hydrophobic region: An aromatic or aliphatic group attached to the sulfonyl moiety or a substituent on the piperidine ring that can occupy a hydrophobic pocket in the enzyme.

A specific spatial arrangement of these features: The rigid nature of the piperidine ring and the defined geometry of the sulfonyl group help to hold these features in a conformationally restrained manner, which can be crucial for high-affinity binding.

The identification of these pharmacophoric features is often achieved through the synthesis and biological evaluation of a series of analogues, where different parts of the molecule are systematically modified. The resulting SAR data can then be used to build a pharmacophore model, which can guide the design of new, more potent inhibitors.

Molecular Docking and Molecular Dynamics Simulations of Ligand-Target Interactions

Computational techniques such as molecular docking and molecular dynamics (MD) simulations are powerful tools for investigating ligand-target interactions at an atomic level. nih.govmdpi.com These methods provide valuable insights that complement experimental SAR data.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor. researchgate.netresearchgate.net For this compound derivatives, docking studies can be used to:

Predict the binding pose: This allows researchers to visualize how the ligand fits into the enzyme's active site and which amino acid residues it interacts with. researchgate.net

Estimate the binding affinity: Scoring functions are used to rank different docking poses and provide an estimate of the binding free energy, which can be correlated with experimental measures of inhibitory potency. nih.govu-strasbg.fr

For example, a docking study might reveal that the sulfonyl oxygen atoms of a this compound derivative form hydrogen bonds with specific amino acid residues, while a hydrophobic substituent on the piperidine ring is buried in a nonpolar pocket of the enzyme. researchgate.net This information can be used to rationalize the observed SAR and to design new derivatives with improved binding affinity.

The following table illustrates hypothetical docking scores and key interactions for a series of this compound derivatives against a target enzyme.

CompoundR GroupDocking Score (kcal/mol)Key Interactions
1 -H-6.5H-bond with Ser122
2 -CH3-7.2H-bond with Ser122, Hydrophobic interaction with Leu89
3 -Phenyl-8.1H-bond with Ser122, Pi-stacking with Phe210
4 -OH-6.8H-bonds with Ser122 and Asp150

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time. researchgate.netrsc.org This can be particularly useful for understanding:

The stability of the binding pose: MD simulations can reveal whether the binding pose predicted by docking is stable over time or if the ligand undergoes significant conformational changes. mdpi.com

The role of water molecules: Water molecules can play a crucial role in mediating ligand-receptor interactions, and MD simulations can help to identify these bridging water molecules.

The molecular basis of selectivity: By comparing the interactions of a ligand with different but related enzymes, MD simulations can help to elucidate the structural features that are responsible for its selectivity. mdpi.com

For instance, an MD simulation might show that a particular this compound derivative forms a stable hydrogen bond network within the active site of its target enzyme, while its interactions with a closely related off-target enzyme are much more transient. This could explain the observed selectivity of the compound.

Influence of Sulfonyl Moiety on Biological Activity and Selectivity

The sulfonyl group is a key functional group in many therapeutic agents and plays a multifaceted role in the biological activity of this compound derivatives. nih.govresearchgate.net Its influence extends beyond simply acting as a structural linker.

The introduction of a sulfonyl group can also impact the pharmacokinetic properties of a molecule. It can increase polarity, which may affect cell membrane permeability. researchgate.net Furthermore, the sulfonyl group is generally metabolically stable, which can contribute to a longer duration of action. researchgate.net

In terms of selectivity, the rigid, tetrahedral geometry of the sulfonyl group can impose conformational constraints on the molecule. This can help to pre-organize the ligand into a conformation that is optimal for binding to the target enzyme, while being unfavorable for binding to off-target proteins. The ability of the sulfonyl group to engage in specific hydrogen bonding patterns also contributes to selectivity, as different enzymes will present different hydrogen bond donor patterns in their active sites.

The following table summarizes the key contributions of the sulfonyl moiety to the biological profile of this compound derivatives.

PropertyInfluence of the Sulfonyl Moiety
Binding Affinity Acts as a potent hydrogen bond acceptor, contributing to strong ligand-receptor interactions. researchgate.net
Conformation Imposes a rigid tetrahedral geometry, which can pre-organize the ligand for optimal binding. researchgate.net
Physicochemical Properties Increases polarity and is a strong electron-withdrawing group. researchgate.net
Metabolic Stability Generally resistant to metabolic degradation, potentially leading to a longer duration of action. researchgate.net
Selectivity The specific geometry and hydrogen bonding capacity can lead to preferential binding to the target enzyme over off-target proteins.

In Vitro Studies on Cellular Pathways and Molecular Targets (excluding clinical outcomes)

In vitro research has been instrumental in identifying the cellular pathways and direct molecular targets modulated by piperidine sulfonamide derivatives. These studies provide a controlled environment to dissect the specific interactions between a compound and its biological counterparts, free from the complexities of a whole organism.

Enzyme Inhibition as a Primary Mechanism

A predominant mechanism of action for many piperidine sulfonamide derivatives is the inhibition of specific enzymes. By binding to the active site or allosteric sites of enzymes, these compounds can modulate their catalytic activity, thereby interrupting critical cellular pathways.

Dihydropteroate Synthase (DHPS) Inhibition: A notable molecular target for certain sulfonamide derivatives containing a piperidine moiety is dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate biosynthesis pathway. nih.gov This pathway is essential for the synthesis of nucleic acids and certain amino acids in bacteria. nih.gov Inhibition of DHPS leads to a depletion of folic acid, thereby halting bacterial growth and proliferation. nih.gov Molecular docking studies have suggested that the sulfonamide portion of these molecules can act as a competitive inhibitor by mimicking the natural substrate, p-aminobenzoic acid (PABA). nih.gov The piperidine ring and its substituents contribute to the binding affinity and specificity within the enzyme's active site. nih.gov

Protease Inhibition: Piperazine sulfonamide cores, which share structural similarities with piperidine sulfonamides, have been designed as potent inhibitors of viral proteases, such as the HIV-1 protease. nih.gov This enzyme is critical for the lifecycle of the HIV virus, as it cleaves viral polyproteins into functional, mature proteins. nih.gov The sulfonamide moiety in these inhibitors is designed to interact with the enzyme's flap residues, while other parts of the molecule engage with the catalytic aspartate residues in the active site. nih.gov This structure-based design approach has led to inhibitors with high potency at the enzymatic level. nih.gov

Kinase Inhibition: The sulfonamide scaffold is also found in inhibitors of protein kinases, such as PI3K/mTOR. mdpi.com These kinases are central regulators of cellular growth, proliferation, and survival, and their dysregulation is a hallmark of cancer. mdpi.com Derivatives incorporating a sulfonamide group have been developed to target the ATP-binding pocket of these kinases, demonstrating the versatility of this chemical motif in targeting different enzyme families. mdpi.com

Research Findings on Molecular Interactions

Detailed research has elucidated the specific molecular interactions that underpin the inhibitory activity of these compounds. For instance, in the case of DHPS inhibition by antibacterial piperidine sulfonamides, molecular docking has revealed key interactions:

Hydrogen bonds often form between the oxygen atoms of the sulfonyl group and amino acid residues in the enzyme's active site. nih.gov

The piperidine ring can engage in hydrophobic interactions, contributing to the stability of the enzyme-inhibitor complex.

Modifications to the piperidine ring, such as the addition of alkyl chains, can enhance lipophilicity, which may influence cell membrane permeability and target engagement. nih.gov

The following table summarizes the in vitro activity of a selection of piperidine sulfonamide derivatives against various molecular targets.

Compound IDTargetTarget Organism/Cell LineActivity (IC₅₀/EC₅₀)
Molecule C₄ Dihydropteroate Synthase (DHPS)Xanthomonas oryzae pv. oryzae (Xoo)EC₅₀ = 2.02 µg mL⁻¹
Compound 38 HIV-1 ProteaseHIV-1IC₅₀ = 12 pM
Compound 22c PI3KαEnzyme AssayIC₅₀ = 0.22 nM
Compound 22c mTOREnzyme AssayIC₅₀ = 23 nM
Compound 22c HCT-116 cellsHuman Colon CancerIC₅₀ = 20 nM

Rational Design Principles for New Biological Probes

The development of new biological probes from the this compound scaffold relies on a set of rational design principles derived from existing structure-activity relationship (SAR) studies of related compounds. These principles guide the modification of the core structure to enhance potency, selectivity, and desired physicochemical properties for probing biological systems.

Future Directions and Emerging Research Avenues for Piperidine 3 Sulfonyl Chloride

Piperidine-3-sulfonyl chloride is a heterocyclic compound of significant interest due to the prevalence of the piperidine (B6355638) scaffold in pharmaceuticals and the versatile reactivity of the sulfonyl chloride group. As a building block, it holds considerable potential for the development of novel chemical entities with diverse applications. Emerging research is focused on innovative synthetic methodologies, new applications in materials science, and advanced computational and screening techniques to unlock its full potential.

Q & A

Q. What are the standard synthetic routes for preparing Piperidine-3-sulfonyl chloride, and how can reaction efficiency be optimized?

this compound is typically synthesized via sulfonation of the piperidine ring followed by chlorination. A common approach involves reacting piperidine derivatives with sulfur trioxide (SO₃) or sulfuric acid to introduce the sulfonyl group, followed by treatment with chlorinating agents like PCl₅ or thionyl chloride (SOCl₂). Optimization includes controlling reaction temperature (0–5°C for exothermic steps) and stoichiometric ratios to minimize side products. Purity can be verified using NMR to confirm sulfonyl chloride formation (δ ~3.5–4.0 ppm for adjacent protons) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm the piperidine ring structure and sulfonyl chloride group (e.g., deshielded protons near the sulfonyl moiety).
  • IR Spectroscopy : Strong S=O stretching vibrations near 1360 cm⁻¹ and 1170 cm⁻¹.
  • Mass Spectrometry (MS) : Molecular ion peaks matching the molecular formula (e.g., C₅H₉ClNO₂S for pyridine-sulfonyl analogs) .

Q. What safety precautions are critical when handling this compound in the lab?

The compound is corrosive and moisture-sensitive. Use PPE (gloves, goggles), work in a fume hood, and store under inert gas (argon/nitrogen) at 2–8°C. Avoid contact with water to prevent hydrolysis to sulfonic acids. In case of exposure, rinse skin/eyes with water for ≥15 minutes and seek medical attention .

Advanced Research Questions

Q. How does the steric and electronic environment of this compound influence its reactivity in nucleophilic substitution reactions?

The piperidine ring introduces steric hindrance, slowing reactions at the 3-position. Electron-withdrawing sulfonyl groups activate the chloride for nucleophilic attack but may reduce reactivity in bulky environments. Computational studies (DFT) can model transition states to predict regioselectivity. Experimental validation via competition reactions with amines or alcohols is recommended .

Q. What strategies mitigate decomposition or side reactions during coupling reactions involving this compound?

Dehydration (using molecular sieves) and low temperatures (−20°C) reduce hydrolysis. Catalytic bases (e.g., DMAP) accelerate reactions with amines, while inert solvents (dry DCM or THF) prevent side reactions. Monitor reaction progress via TLC or LC-MS to identify intermediates like sulfonamides .

Q. How can researchers resolve contradictions in reported biological activity of this compound derivatives?

Discrepancies may arise from impurities, assay conditions, or structural analogs. Reproduce experiments with rigorous purification (HPLC, recrystallization) and standardized protocols (e.g., fixed concentrations in cell viability assays). Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .

Methodological and Data Analysis Questions

Q. What experimental controls are essential when studying the stability of this compound under varying pH conditions?

Include controls for:

  • Hydrolysis : Compare reactivity in aqueous vs. anhydrous solvents.
  • Temperature : Test stability at 25°C vs. 4°C.
  • Buffers : Use phosphate (pH 7.4) and acetate (pH 5.0) to mimic physiological and acidic conditions. Quantify degradation via HPLC-UV .

Q. How should researchers design kinetic studies to evaluate the electrophilicity of this compound?

Use pseudo-first-order conditions with excess nucleophile (e.g., aniline). Monitor chloride release via ion-selective electrodes or quantify sulfonamide formation by LC-MS. Calculate rate constants (k) and correlate with Hammett σ values of substituents on the nucleophile .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.